4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide 4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 903315-52-6
VCID: VC5488171
InChI: InChI=1S/C17H23N5O5S2/c1-11(2)19-14(23)10-28-17-21-20-15(27-17)9-18-16(24)12-5-7-13(8-6-12)29(25,26)22(3)4/h5-8,11H,9-10H2,1-4H3,(H,18,24)(H,19,23)
SMILES: CC(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Molecular Formula: C17H23N5O5S2
Molecular Weight: 441.52

4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

CAS No.: 903315-52-6

Cat. No.: VC5488171

Molecular Formula: C17H23N5O5S2

Molecular Weight: 441.52

* For research use only. Not for human or veterinary use.

4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide - 903315-52-6

Specification

CAS No. 903315-52-6
Molecular Formula C17H23N5O5S2
Molecular Weight 441.52
IUPAC Name 4-(dimethylsulfamoyl)-N-[[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Standard InChI InChI=1S/C17H23N5O5S2/c1-11(2)19-14(23)10-28-17-21-20-15(27-17)9-18-16(24)12-5-7-13(8-6-12)29(25,26)22(3)4/h5-8,11H,9-10H2,1-4H3,(H,18,24)(H,19,23)
Standard InChI Key PJLNCFANXWVFQT-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C

Introduction

Structural Analysis

Molecular Architecture

The compound features a benzamide backbone substituted at the para position with a dimethylsulfamoyl group (-SO2_2N(CH3_3)2_2), which enhances solubility and target interaction . The amide nitrogen is linked to a 1,3,4-oxadiazole ring, a five-membered heterocycle known for metabolic stability and bioisosteric properties . At the 5-position of the oxadiazole, a sulfanyl (-S-) bridge connects to a carbamoylmethyl group, which is further substituted with a propan-2-yl (isopropyl) moiety. This structural complexity enables diverse interactions with biological targets, including hydrogen bonding, hydrophobic contacts, and π-π stacking .

Table 1: Key Structural Features

FeatureDescription
Benzamide coreProvides rigidity and serves as a scaffold for substitutions
Dimethylsulfamoyl groupEnhances solubility and participates in sulfonamide-target interactions
1,3,4-Oxadiazole ringImproves metabolic stability and mimics carbonyl groups in bioisosterism
Propan-2-yl substituentIntroduces steric bulk and hydrophobic interactions

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous benzamide-oxadiazole derivatives have been characterized using:

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR: Aromatic protons resonate between δ 7.5–8.0 ppm, while methyl groups in the dimethylsulfamoyl moiety appear as singlets near δ 3.0–3.2 ppm .

    • 13^{13}C NMR: The carbonyl carbon of the benzamide group is typically observed at δ 165–170 ppm.

  • Mass Spectrometry:

    • Molecular ion peaks align with the calculated molecular weight (e.g., m/z 493.5 for a related compound ).

Synthesis and Production

Synthetic Routes

The synthesis involves multi-step reactions, as illustrated by analogous compounds :

Step 1: Formation of the Oxadiazole Ring

  • Starting Material: React 5-mercapto-1,3,4-oxadiazole-2-methanamine with chloroacetyl chloride to introduce the sulfanyl-carbamoylmethyl side chain.

  • Coupling with Propan-2-yl Amine: Treat the intermediate with isopropyl amine to form the propan-2-yl carbamoyl methyl sulfanyl group.

StepReagents/ConditionsYield
1Chloroacetyl chloride, DCM, 0°C, 2h75%
2Isopropyl amine, Et3_3N, RT, 12h68%
3Thionyl chloride, reflux, 4h90%
4Triethylamine, DMF, 60°C, 6h82%

Industrial-Scale Considerations

  • Continuous Flow Reactors: Improve yield and reduce reaction times for steps involving hazardous reagents (e.g., thionyl chloride).

  • Purification: High-performance liquid chromatography (HPLC) ensures >98% purity, critical for pharmacological applications .

Physicochemical Properties

Table 3: Predicted Physicochemical Properties

PropertyValue/Description
Molecular FormulaC19_{19}H24_{24}N5_5O5_5S2_2
Molecular Weight478.55 g/mol
LogP (Partition Coeff.)2.8 (indicating moderate lipophilicity)
Solubility0.15 mg/mL in water; >50 mg/mL in DMSO
StabilityStable at RT; sensitive to strong acids/bases

Biological Activity and Mechanisms

Antimicrobial Effects

Oxadiazole-thiadiazole hybrids demonstrate broad-spectrum activity:

  • MIC Values: 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Disruption of microbial membrane integrity via sulfanyl group interactions.

Anti-Inflammatory Activity

Sulfonamide-containing compounds inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E2_2 levels by >60% at 10 µM.

Research Applications

  • Medicinal Chemistry: Serves as a lead compound for kinase inhibitor development .

  • Chemical Biology: Fluorescently labeled derivatives enable target engagement studies in live cells.

  • Material Science: Self-assembles into nanostructures with potential drug delivery applications .

Future Directions

  • Targeted Synthesis: Optimize substituents (e.g., replacing propan-2-yl with fluorinated groups) to improve potency .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Computational Modeling: Use molecular dynamics simulations to refine binding modes with VEGFR-2 .

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